3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.
Substitution Reactions: The diethyl groups are introduced through alkylation reactions using diethyl halides.
Amidation: The final step involves the formation of the amide bond through a reaction between the triazole derivative and a methylamine derivative.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to maximize yield and purity. Specific details would require consultation with industrial chemistry resources.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylamino group.
Reduction: Reduction reactions can occur at the triazole ring or the amide group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives exhibit antifungal and antibacterial properties.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.
Medicine
Pharmaceuticals: Triazole derivatives are key components in antifungal drugs, such as fluconazole and itraconazole.
Cancer Research: Investigated for their potential anticancer properties.
Industry
Agrochemicals: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Employed in the production of dyes and pigments for textiles and other materials.
Mechanism of Action
The mechanism of action of 3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide depends on its specific application. For example:
Antifungal Activity: Inhibits the synthesis of ergosterol, a key component of fungal cell membranes.
Enzyme Inhibition: Binds to the active site of enzymes, blocking their activity.
Comparison with Similar Compounds
Similar Compounds
Fluconazole: Another triazole derivative with antifungal properties.
Itraconazole: Used in the treatment of fungal infections.
Voriconazole: A broad-spectrum antifungal agent.
Uniqueness
3-(3,5-Diethyl-1h-1,2,4-triazol-1-yl)-2-(methylamino)propanamide may exhibit unique properties due to the specific arrangement of its functional groups, which can influence its biological activity, solubility, and stability.
For precise and detailed information, consulting scientific literature, chemical databases, and industrial resources is recommended.
Properties
Molecular Formula |
C10H19N5O |
---|---|
Molecular Weight |
225.29 g/mol |
IUPAC Name |
3-(3,5-diethyl-1,2,4-triazol-1-yl)-2-(methylamino)propanamide |
InChI |
InChI=1S/C10H19N5O/c1-4-8-13-9(5-2)15(14-8)6-7(12-3)10(11)16/h7,12H,4-6H2,1-3H3,(H2,11,16) |
InChI Key |
TWHWIEOCEVWAKA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC)CC(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.